rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis
CAS No.:
Cat. No.: VC16528392
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-10-8-4-2-3-7(8,9)5-6-11-8;/h2-6,9H2,1H3;1H |
| Standard InChI Key | LQZFXBWFARZFHP-UHFFFAOYSA-N |
| Canonical SMILES | COC12CCCC1(CCO2)N.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a fused bicyclic system comprising a cyclopentane ring fused to a tetrahydrofuran moiety, with a methoxy group at the 6a-position and an amine group at the 3a-position. The hydrochloride salt form enhances solubility and stability for research applications . The molecular formula is C₈H₁₆ClNO₂, with a molar mass of 193.67 g/mol .
Table 1: Key Molecular Identifiers
Stereochemical Considerations
The "rac-" prefix denotes a racemic mixture of enantiomers, while the "cis" designation indicates the relative configuration of the methoxy and amine groups on the bicyclic framework. X-ray crystallography or nuclear Overhauser effect (NOE) studies would be required to confirm the absolute stereochemistry, though such data remain unpublished . The (3aR,6aS) descriptor suggests a specific spatial arrangement critical for interactions in chiral environments, such as enzyme binding sites .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the structure implies a multistep process involving:
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Cyclopenta[b]furan core formation via cyclization of a diol or diene precursor.
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Methoxylation at the 6a-position using methylating agents like methyl iodide or dimethyl sulfate.
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Amination at the 3a-position through reductive amination or nucleophilic substitution.
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Salt formation with hydrochloric acid to yield the hydrochloride .
Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) would be necessary to separate enantiomers, though the racemic mixture is typically supplied for broad screening purposes .
Analytical Characterization
Quality control likely employs:
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High-performance liquid chromatography (HPLC) for purity assessment.
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Nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved water solubility compared to its free base form. Stability data suggest storage at 2–8°C under inert atmosphere to prevent decomposition . No published data exist on its pKa, logP, or photostability.
Spectroscopic Profiles
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Infrared (IR) spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C-O-C ether vibrations (~1100 cm⁻¹), and C-N stretches (~1250 cm⁻¹) .
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¹³C NMR: Predicted signals for the methoxy carbon at ~55 ppm and amine-bearing carbon at ~45 ppm .
Research Applications and Biological Relevance
Pharmacological Screening
Though undisclosed in public literature, structurally analogous cyclopenta[b]furan derivatives exhibit:
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Neuromodulatory activity: Interaction with serotonin or dopamine receptors .
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Antiviral potential: Inhibition of viral proteases via hydrogen bonding to the amine group .
Chemical Intermediate Utility
The compound serves as a building block for:
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